ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS No.: 338959-50-5
Cat. No.: VC5384337
Molecular Formula: C14H10F3N3O2
Molecular Weight: 309.248
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 338959-50-5 | 
|---|---|
| Molecular Formula | C14H10F3N3O2 | 
| Molecular Weight | 309.248 | 
| IUPAC Name | ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | 
| Standard InChI | InChI=1S/C14H10F3N3O2/c1-2-22-13(21)11-8-19-20(12(11)14(15,16)17)10-5-3-4-9(6-10)7-18/h3-6,8H,2H2,1H3 | 
| Standard InChI Key | NLOMDRDZZCLQSE-UHFFFAOYSA-N | 
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C(F)(F)F | 
Introduction
Chemical Identity and Structural Features
Molecular Specifications
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CAS Registry Number: 338959-50-5 
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Molecular Formula: C₁₄H₁₀F₃N₃O₂ 
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Molecular Weight: 309.25 g/mol 
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IUPAC Name: Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 
Structural Characteristics
The compound features:
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A pyrazole core substituted at the 1-position with a 3-cyanophenyl group. 
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A trifluoromethyl (-CF₃) group at the 5-position. 
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An ethyl ester (-COOEt) at the 4-position. 
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group contributes to electronic modulation and binding interactions in biological systems .
Synthesis and Manufacturing
General Synthetic Routes
Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds. For ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, potential pathways include:
Route 1: Cyclocondensation
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Reactants: 3-Cyanophenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate. 
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Conditions: Reflux in ethanol or methanol, catalyzed by acetic acid . 
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Mechanism: Formation of the pyrazole ring via [3+2] cycloaddition, followed by esterification . 
Route 2: Post-Functionalization
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Intermediate: Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. 
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Substitution: Introduction of the 3-cyanophenyl group via Ullmann coupling or nucleophilic aromatic substitution . 
Industrial Considerations
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Yield Optimization: Continuous flow reactors improve efficiency and reduce side reactions . 
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Purification: Silica gel chromatography (ethyl acetate/hexane) achieves >95% purity . 
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Data
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¹H NMR (CDCl₃): δ 8.25 (s, 1H, pyrazole-H), 7.72–7.57 (m, 4H, aromatic), 4.35 (q, 2H, -OCH₂CH₃), 1.37 (t, 3H, -CH₃). 
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Trifluoromethyl Group: Increases metabolic stability and membrane permeability . 
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Cyano Group: Enhances binding to enzymatic pockets (e.g., kinase inhibitors) . 
Applications in Industry
Pharmaceutical Development
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Lead Compound: Used in kinase inhibitor research (e.g., JAK2/STAT3 pathways) . 
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Prodrug Potential: Ethyl ester hydrolyzes in vivo to active carboxylic acid metabolites . 
Agrochemical Uses
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